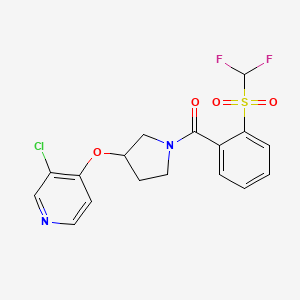

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

説明

1. Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves several steps:

Step 1: Formation of the 3-chloropyridin-4-yl intermediate through halogenation reactions.

Step 2: Coupling of the 3-chloropyridin-4-yl intermediate with the pyrrolidinyl moiety, facilitated by base catalysts under controlled temperature and pressure conditions.

Step 3: Introduction of the difluoromethylsulfonyl group through nucleophilic substitution reactions using appropriate sulfonylation agents.

2. Industrial Production Methods

In industrial settings, the production often involves:

Optimized reaction conditions: to enhance yield and purity.

High-throughput synthesis: techniques, including flow chemistry, to ensure scalable production.

Purification steps: such as crystallization and chromatography to obtain the final compound in the desired form.

1. Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone can undergo a variety of reactions:

Oxidation: It can be oxidized to introduce new functional groups or to further modify existing ones.

Reduction: Reduction reactions can alter the oxidation states of certain components within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine or sulfonyl positions.

2. Common Reagents and Conditions

Typical reagents and conditions include:

Oxidizing agents: like hydrogen peroxide for oxidation reactions.

Reducing agents: such as sodium borohydride for reduction.

Substituents: like alkyl halides in substitution reactions, often under acidic or basic conditions.

3. Major Products

The major products of these reactions often involve:

Functionalized derivatives: with enhanced or modified activity.

Intermediate compounds: useful in the synthesis of more complex molecules.

特性

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF2N2O4S/c18-13-9-21-7-5-14(13)26-11-6-8-22(10-11)16(23)12-3-1-2-4-15(12)27(24,25)17(19)20/h1-5,7,9,11,17H,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZATTWJOYAWKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

This compound's versatility lends itself to numerous applications:

Chemistry: Used as a building block in organic synthesis to develop novel compounds with desired properties.

Biology: Studied for its interactions with biological molecules, potentially serving as a lead compound in drug development.

Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

Industry: Employed in material science for the development of specialized coatings or polymers.

作用機序

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves:

Molecular Targeting: Binding to specific proteins or enzymes, altering their activity.

Pathway Modulation: Influencing signal transduction pathways, such as those involved in inflammation or cell proliferation.

類似化合物との比較

When compared to similar compounds:

Structural Uniqueness: The incorporation of both pyridine and sulfonyl groups differentiates it from compounds lacking these features.

Reactivity: Its reactivity profile may differ due to the presence of unique functional groups.

Applications: It may exhibit different or enhanced applications due to its unique structural features.

Similar compounds include:

Pyridinyl derivatives: with other functional groups.

Pyrrolidine-based molecules: with variations in their substituents.

Sulfonyl-containing compounds: with different core structures.

生物活性

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone , with CAS Number 2034618-27-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 442.9 g/mol. Its structure includes a pyrrolidine ring, a chloropyridine moiety, and a difluoromethylsulfonyl phenyl group, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H23ClN4O4 |

| Molecular Weight | 442.9 g/mol |

| CAS Number | 2034618-27-2 |

Research indicates that compounds with similar structural features often exhibit significant pharmacological activities, including:

- Antitumor Activity : Many pyrazole derivatives have demonstrated inhibitory effects against various cancer cell lines. The presence of the chloropyridine and difluoromethyl groups may enhance these effects by interacting with specific targets within cancer cells .

- Anti-inflammatory Properties : Compounds containing pyrrolidine rings are frequently explored for their anti-inflammatory potential. The ability to modulate inflammatory pathways could be attributed to their interaction with cytokine receptors or inhibition of inflammatory mediators .

Anti-inflammatory Effects

Research into related compounds has shown that they can significantly reduce inflammation markers in vitro. For instance, derivatives containing difluoromethyl groups have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting that our compound may share similar properties .

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation focused on the synthesis and evaluation of various pyrazole derivatives. Among them, compounds featuring similar substituents to our target compound were shown to inhibit BRAF(V600E) and EGFR pathways effectively, leading to reduced tumor growth in xenograft models . -

Case Study on Anti-inflammatory Properties :

In another study, pyrrolidine-containing compounds demonstrated significant reductions in inflammation in animal models of arthritis. These findings suggest that our compound could be further investigated for its anti-inflammatory potential through similar pathways .

Future Directions

Given the promising biological activities associated with compounds similar to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone, future research should focus on:

- In Vitro and In Vivo Studies : Comprehensive studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound to better understand its therapeutic potential.

Q & A

Q. What are the key functional groups in this compound, and how do they influence its reactivity and biological activity?

The compound contains a pyrrolidine ring, a chloropyridine ether, a sulfonyl group, and a ketone. The pyrrolidine ring enhances conformational flexibility, while the chloropyridine moiety may facilitate π-π interactions in biological systems. The sulfonyl group contributes to solubility and hydrogen bonding, and the ketone enables participation in nucleophilic reactions. These groups collectively suggest potential interactions with enzymes or receptors, such as kinases or GPCRs .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the connectivity of the pyrrolidine and aromatic rings. Mass spectrometry (MS) verifies molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. X-ray crystallography (if crystals are obtainable) resolves stereochemical details. For example, NMR can distinguish between regioisomers of the chloropyridine and sulfonylphenyl groups .

Advanced Research Questions

Q. How can synthetic yield be optimized given the compound’s multi-step synthesis?

Key steps include:

- Ether formation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution between pyrrolidine and chloropyridine derivatives .

- Sulfonylation : Employ dimethyl sulfoxide (DMSO) as a solvent at 0–5°C to minimize side reactions during difluoromethylsulfonyl group introduction .

- Purification : Gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) improves separation of polar intermediates .

Q. How should researchers resolve contradictory data between computational predictions and experimental binding assays for this compound?

- Validate computational models : Re-run docking simulations (e.g., AutoDock Vina) with corrected protonation states of the sulfonyl and pyridine groups, which affect electrostatic interactions .

- Experimental controls : Perform competitive binding assays with known inhibitors to confirm target specificity. For example, if kinase inhibition is hypothesized, use ATP-competitive probes (e.g., staurosporine) to validate binding site overlap .

Q. What strategies are effective for identifying biological targets of this compound?

- Chemoproteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify bound proteins .

- Transcriptomic profiling : Treat cell lines with the compound and analyze differential gene expression via RNA-seq, focusing on pathways like MAPK/ERK or PI3K/Akt, which are modulated by sulfonamide-containing molecules .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13) monitored by HPLC. The sulfonyl group may hydrolyze under alkaline conditions (>pH 10), requiring buffers like phosphate (pH 7.4) for biological assays .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, suggesting storage at −20°C in anhydrous DMSO to prevent dimerization .

Q. Which computational methods are suitable for predicting metabolic pathways?

- In silico tools : Use GLORYx for phase I metabolism prediction, focusing on oxidative cleavage of the pyrrolidine ring or sulfonyl group reduction.

- Density functional theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., CYP450-mediated oxidation) to prioritize lab-scale metabolite identification .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Core modifications : Syntify analogs with fluorinated pyrrolidine (to enhance metabolic stability) or substituted pyridines (e.g., 3-cyano vs. 3-chloro) to probe electronic effects on target binding .

- Bioisosteric replacement : Replace the difluoromethylsulfonyl group with a trifluoromethanesulfonamide to assess steric and electronic impacts on solubility and affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。